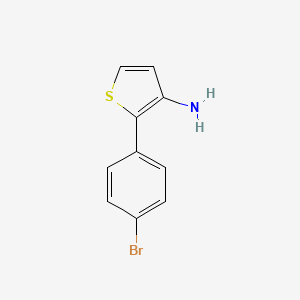

2-(4-Bromophenyl)thiophen-3-amine

Übersicht

Beschreibung

2-(4-Bromophenyl)thiophen-3-amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

The synthesis of 2-(4-Bromophenyl)thiophen-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the condensation reaction, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Analyse Chemischer Reaktionen

2-(4-Bromophenyl)thiophen-3-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)thiophen-3-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is used in the study of biological processes and as a potential therapeutic agent.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism of action can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

2-(4-Bromophenyl)thiophen-3-amine can be compared with other thiophene derivatives, such as:

2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a variety of applications in different fields.

Biologische Aktivität

2-(4-Bromophenyl)thiophen-3-amine, with the chemical formula CHBrNS, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a bromophenyl group and a thiophene ring, which contribute to its unique reactivity and biological profile. Its structural formula is depicted as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzenamine with thiophene derivatives under controlled conditions. The synthetic route may include:

- Starting Materials : 4-bromobenzenamine and thiophene.

- Reagents : Common reagents include coupling agents and bases to facilitate the reaction.

- Conditions : The reaction is usually conducted under reflux in an organic solvent.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. Notably, it has been evaluated against different cancer cell lines, including MCF-7 (breast cancer) and other tumor types.

- Mechanism of Action : The compound is believed to exert its anticancer effects through multiple pathways:

- Topoisomerase Inhibition : It has been identified as a dual inhibitor of topoisomerases I and II, which are critical enzymes in DNA replication and transcription .

- Induction of Apoptosis : Studies have indicated that it can induce apoptosis in cancer cells, evidenced by increased levels of cleaved caspase-3 and changes in nuclear morphology observed through DAPI staining .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Study 1: Anticancer Evaluation

In a study focusing on its anticancer potential, this compound was tested on MCF-7 cells. The results indicated significant cytotoxic effects with an IC value in the low micromolar range. The study utilized assays such as MTT and SRB to quantify cell viability and proliferation inhibition.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 5.0 |

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. The docking scores suggest favorable interactions with active sites of topoisomerases, supporting its role as a potential therapeutic agent .

Discussion

The biological activity of this compound highlights its potential as a dual-action agent against cancer and microbial infections. Its ability to inhibit topoisomerases positions it as a valuable candidate in drug development initiatives targeting resistant cancer types.

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)thiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADIYHKPWWJZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CS2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697927 | |

| Record name | 2-(4-Bromophenyl)thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183677-02-3 | |

| Record name | 2-(4-Bromophenyl)thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.